molecular formula C22H24N6O3S B10755093 N2-(5-(Ethylsulfonyl)-2-methoxyphenyl)-N4-methyl-N4-(3-methyl-1H-indazol-6-yl)pyrimidine-2,4-diamine

N2-(5-(Ethylsulfonyl)-2-methoxyphenyl)-N4-methyl-N4-(3-methyl-1H-indazol-6-yl)pyrimidine-2,4-diamine

Cat. No.: B10755093
M. Wt: 452.5 g/mol
InChI Key: VTXJRGSOKKDRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of GW654652C involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of indazolylpyrimidine derivatives . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

GW654652C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: GW654652C can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

GW654652C has several scientific research applications, including:

Mechanism of Action

GW654652C exerts its effects by inhibiting the activity of vascular endothelial growth factor receptors. This inhibition blocks the signaling pathways involved in cell proliferation, migration, and angiogenesis. Specifically, GW654652C inhibits the phosphorylation of vascular endothelial growth factor receptor-1, leading to downstream inhibition of AKT-1 and mitogen-activated protein kinase signaling cascades . This results in reduced cell proliferation and migration, particularly in multiple myeloma cells .

Comparison with Similar Compounds

GW654652C is similar to other tyrosine kinase inhibitors that target vascular endothelial growth factor receptors. Some similar compounds include:

Properties

Molecular Formula

C22H24N6O3S

Molecular Weight

452.5 g/mol

IUPAC Name

2-N-(5-ethylsulfonyl-2-methoxyphenyl)-4-N-methyl-4-N-(3-methyl-2H-indazol-6-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C22H24N6O3S/c1-5-32(29,30)16-7-9-20(31-4)19(13-16)24-22-23-11-10-21(25-22)28(3)15-6-8-17-14(2)26-27-18(17)12-15/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25)

InChI Key

VTXJRGSOKKDRGH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)NC2=NC=CC(=N2)N(C)C3=CC4=NNC(=C4C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.